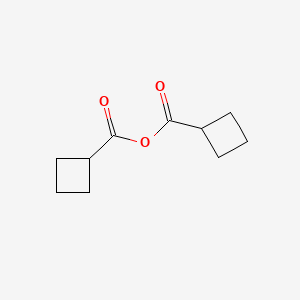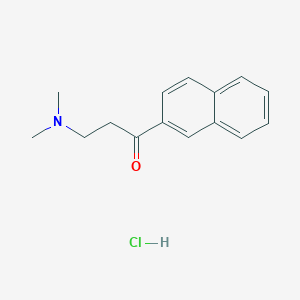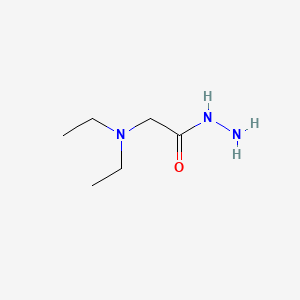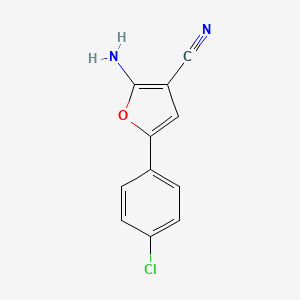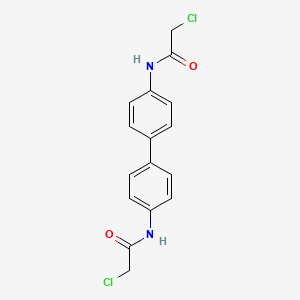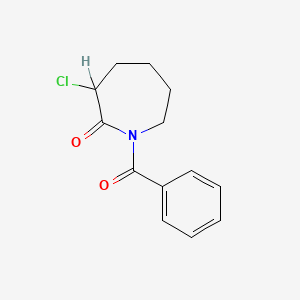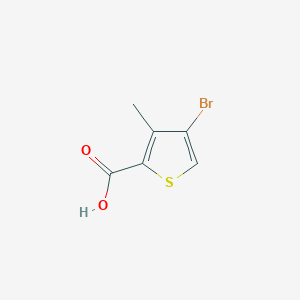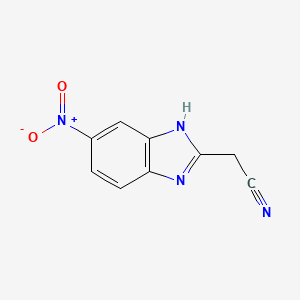
2-(Cyanomethyl)-5-nitrobenzimidazole
Overview
Description
2-(Cyanomethyl)-5-nitrobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to interact with tubulin, a protein critical to the structure and function of microtubules . This interaction can disrupt the division of rapidly dividing cells, leading to their death .
Biochemical Pathways
Benzimidazole derivatives have been associated with the disruption of microtubule assembly, which plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties , suggesting potential for good bioavailability.
Result of Action
Given the known effects of similar compounds, it’s plausible that this compound could lead to the disruption of cell division and potentially cell death .
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)-5-nitrobenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to DNA, causing a marked decrease in fluorescence intensity and a strong hypochromic effect . This interaction suggests that this compound may interfere with DNA replication and transcription processes. Additionally, it forms intermolecular hydrogen bonds with water molecules and chloride ions, which could affect its solubility and stability in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cell growth and proliferation . Moreover, the compound’s ability to form hydrogen bonds may impact cellular metabolism by altering the availability of essential ions and molecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit or activate specific genes . This binding interaction may also lead to enzyme inhibition or activation, depending on the specific enzymes involved. For instance, the compound’s interaction with DNA could inhibit enzymes involved in DNA replication, thereby preventing cell division . Additionally, changes in gene expression induced by this compound can result in the activation of various cellular pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interaction with DNA can lead to weak stabilization of the double helix, suggesting that its effects may diminish over time as the compound degrades . Additionally, long-term exposure to this compound may result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with DNA can affect the activity of enzymes involved in nucleotide synthesis and degradation . Additionally, its ability to form hydrogen bonds with water molecules and ions can impact the availability of essential metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, its binding to proteins can influence its distribution within tissues, potentially affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with DNA suggests that it may localize to the nucleus, where it can exert its effects on gene expression and DNA replication . Additionally, its ability to form hydrogen bonds with water molecules and ions may influence its localization to other cellular compartments, such as the cytoplasm or mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-nitrobenzimidazole typically involves the reaction of 2-cyanomethylbenzimidazole with nitrating agents. One common method includes the nitration of 2-cyanomethylbenzimidazole using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-5-nitrobenzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, alcohols.
Catalysts: Palladium on carbon for reduction reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which are important intermediates in the synthesis of pharmaceuticals.
Substituted Benzimidazoles: Nucleophilic substitution reactions produce various substituted benzimidazoles with potential biological activities.
Scientific Research Applications
2-(Cyanomethyl)-5-nitrobenzimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives exhibit antimicrobial and antiviral activities, making them valuable in the development of new therapeutic agents.
Medicine: Amino derivatives of this compound are explored for their anticancer properties and potential use in chemotherapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Cyanomethyl)benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzimidazole: Lacks the cyano group, which reduces its potential for nucleophilic substitution reactions.
2-(Cyanomethyl)-4-nitrobenzimidazole: Similar structure but with the nitro group at the 4-position, leading to different reactivity and biological activity.
Uniqueness
2-(Cyanomethyl)-5-nitrobenzimidazole is unique due to the presence of both the cyano and nitro groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in synthetic chemistry and medicinal research, making it a valuable compound for developing new therapeutic agents and industrial materials.
Properties
IUPAC Name |
2-(6-nitro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFZCBIJHVSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410739 | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33137-87-0 | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


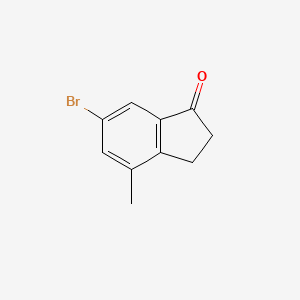
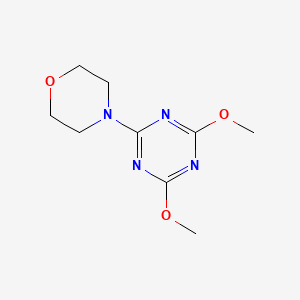

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)
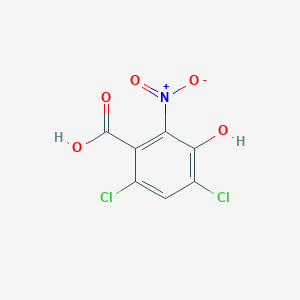
![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)
